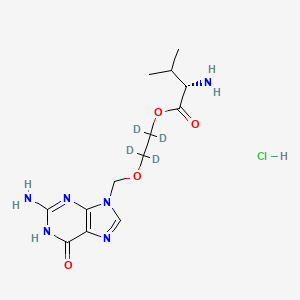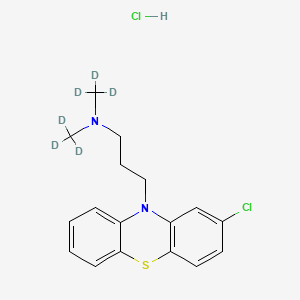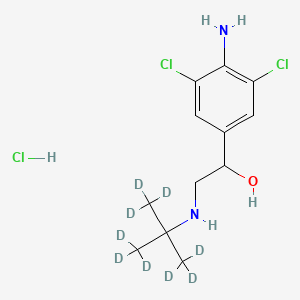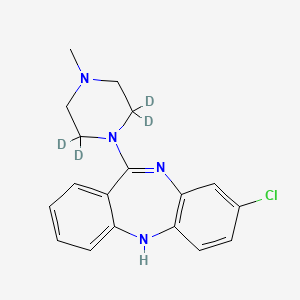
Oseltamivir-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of Oseltamivir-d3 is similar to that of Oseltamivir, with the difference being the presence of deuterium . There are studies on the molecular docking analysis of N-substituted Oseltamivir derivatives .Chemical Reactions Analysis
Oseltamivir is extensively converted to the active metabolite, oseltamivir carboxylate, by esterases located predominantly in the liver .Physical And Chemical Properties Analysis
Oseltamivir-d3 is a solid white to off-white compound . More detailed physical and chemical properties can be found in databases like PubChem .Applications De Recherche Scientifique
Oseltamivir Resistance in Influenza Viruses
- Resistance Monitoring : Research shows that the H1N1 subtype of influenza A virus has developed resistance to Oseltamivir in some regions, highlighting the need for ongoing surveillance and alternative treatment strategies (Besselaar et al., 2008).
Molecular Dynamics and Resistance Mechanisms
- Structural Insights : Studies reveal the structural basis for Oseltamivir resistance in influenza viruses, providing valuable insights for developing new antiviral agents (Collins et al., 2009).
Environmental Impact
- Environmental Persistence : Oseltamivir’s persistence in different aquatic environments has been a subject of study, indicating potential ecological impacts and influences on resistance development (Accinelli et al., 2010).
Novel Drug Combinations and Alternatives
- Silver Nanoparticle Combination : Research on combining Oseltamivir with silver nanoparticles shows potential in inhibiting H1N1 influenza virus through ROS-mediated pathways (Li et al., 2016).
- Inhibitory Performance of Flavonoid : Studies have explored alternative compounds like cyanidin-3-sambubiocide against mutations in H1N1 influenza virus resistant to Oseltamivir (Kannan & Kolandaivel, 2018).
Impact on Influenza Management
- Clinical Management : Oseltamivir has been extensively studied in the context of seasonal, pandemic, and avian influenza, contributing to our understanding of effective influenza management (Smith et al., 2011).
Pharmacokinetics in Diverse Populations
- Diverse Patient Populations : The pharmacokinetics of Oseltamivir has been evaluated in various populations, including children, elderly, and those with renal or hepatic impairment, offering insights for personalized treatment approaches (Davies, 2010).
Safety And Hazards
Orientations Futures
Oseltamivir is appropriate for treating acute, uncomplicated influenza A or B illness in adults and pediatric patients, including neonates greater than two weeks of age . Nevertheless, multiple national advisory bodies have endorsed using oseltamivir as soon as possible (ideally less than 48 hours after symptom onset) for patients hospitalized with influenza or significant comorbidities, making them at high risk for complications . This suggests that Oseltamivir-d3, as a labeled version of Oseltamivir, may also have similar applications in the future.
Propriétés
Numéro CAS |
1093851-61-6 |
|---|---|
Nom du produit |
Oseltamivir-d3 |
Formule moléculaire |
C16H25N2O4D3 |
Poids moléculaire |
315.43 |
Apparence |
Solid powder |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Numéros CAS associés |
196618-13-0(unlabelled) |
Synonymes |
(3R,4R,5S)-4-(Acetylamino-d3)-5-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic Acid Ethyl Ester; |
Étiquette |
Oseltamivir |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













